

Application Notes and Protocols for In Vitro Evaluation of Indenone Compound Activity

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Compound of Interest

Compound Name: 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one

CAS No.: 4191-17-7

Cat. No.: B1589227

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Introduction:

The indenone scaffold, a bicyclic aromatic ketone, represents a privileged structure in medicinal chemistry due to its presence in a multitude of biologically active molecules.^{[1][2]} Derivatives of 1-indanone have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antiviral, and antimicrobial effects.^[2] ^[3] This diverse bioactivity makes indenone-based compounds a fertile ground for drug discovery and development. Key to unlocking their therapeutic potential is a systematic and robust in vitro evaluation strategy to determine their efficacy, elucidate their mechanism of action, and identify the most promising lead candidates.

This guide provides a comprehensive overview of key in vitro assays for characterizing the biological activity of novel indenone compounds. Designed for researchers, scientists, and drug development professionals, these notes move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. We will cover a tiered approach, from initial cytotoxicity screening to detailed

mechanistic studies, providing field-proven insights and step-by-step protocols for immediate application.

Section 1: Anticancer Activity Assays

The evaluation of indenone compounds as potential anticancer agents is a primary focus of research.[3][4] Many derivatives have been shown to inhibit cancer cell growth, induce programmed cell death (apoptosis), and interfere with critical cellular processes like cell division.[1][3] The following assays provide a structured workflow to screen for and characterize this activity.

Primary Screening: Cytotoxicity and Cell Viability Assays

The foundational step in assessing anticancer potential is to determine a compound's ability to reduce the viability or proliferation of cancer cells. Colorimetric assays that measure metabolic activity are a rapid, high-throughput method for this initial screening.

Scientific Rationale:

Metabolically active, viable cells possess mitochondrial dehydrogenases that cleave tetrazolium salts into colored formazan products. The amount of formazan produced is directly proportional to the number of viable cells. We will focus on the WST-1 assay, which is often more sensitive than traditional MTT or XTT assays and involves a single reagent addition step without the need for solubilization.[5] For orthogonal validation, the Crystal Violet (CV) assay, which stains total cellular protein, can be used to measure cell number directly.

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Caption: High-level workflow for WST-1 cell viability assay.

Protocol 1: WST-1 Assay for Cell Viability

- Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells. The intensity of the resulting color, measured

spectrophotometrically, correlates with the number of living cells.

- Materials:
 - Selected cancer cell line(s) (e.g., MCF-7, HT-29, A549)[4][6][7]
 - Complete cell culture medium (e.g., DMEM with 10% FBS)
 - 96-well flat-bottom cell culture plates
 - Indenone compound stock solution (in DMSO)
 - WST-1 reagent (e.g., from Roche or similar supplier)
 - Microplate reader capable of measuring absorbance at ~450 nm
- Step-by-Step Methodology:
 - Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (see Table 1) in 100 μ L of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
 - Compound Treatment: Prepare serial dilutions of the indenone compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 μ L of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
 - Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
 - WST-1 Addition: Add 10 μ L of WST-1 reagent to each well.
 - Final Incubation: Incubate for 1-4 hours at 37°C. The optimal incubation time depends on the cell type and density and should be determined empirically.
 - Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of ~650 nm to correct for background.

- Data Analysis & Interpretation:
 - Subtract the background absorbance from all readings.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
 - Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.[\[3\]](#)

Table 1: Recommended Seeding Densities for Common Cancer Cell Lines

Cell Line	Cancer Type	Seeding Density (cells/well)
MCF-7	Breast Adenocarcinoma	5,000 - 10,000
HT-29	Colorectal Adenocarcinoma	7,000 - 15,000
HeLa	Cervical Carcinoma	3,000 - 8,000
A549	Lung Carcinoma	4,000 - 10,000

| PC3 | Prostate Cancer | 5,000 - 12,000 |

Note: These are starting recommendations. Optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the assay.

Elucidating the Mechanism of Cell Death: Apoptosis Assays

If an indenone compound demonstrates significant cytotoxicity, the next logical step is to determine if it induces apoptosis, a form of programmed cell death. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[\[8\]](#)

Scientific Rationale:

Annexin V is a protein that has a high affinity for PS.[9] When conjugated to a fluorophore (e.g., FITC), it can label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic or necrotic cells with compromised membranes.[8] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cell populations via flow cytometry.[10]

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Caption: Differentiating cell populations with Annexin V/PI.

Protocol 2: Annexin V/PI Staining for Flow Cytometry

- Principle: Differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine and membrane integrity.[8][10]
- Materials:
 - Cells treated with the indenone compound at its IC_{50} and $2x IC_{50}$ concentrations for 24-48 hours.
 - Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer).
 - Phosphate-Buffered Saline (PBS).
 - Flow cytometer.
- Step-by-Step Methodology:
 - Cell Harvesting: After treatment, collect both the floating cells (from the supernatant) and adherent cells (by gentle trypsinization). This is critical as apoptotic cells may detach. Combine them and centrifuge at $300 \times g$ for 5 minutes.
 - Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

- Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Staining: Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube. Add 5 μ L of Annexin V-FITC and 5 μ L of PI solution.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μ L of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
- Data Analysis & Interpretation:
 - The flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
 - Lower-left quadrant (Annexin V- / PI-): Live cells.
 - Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells.
 - Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
 - Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the indenone compound compared to the vehicle control.

Investigating Effects on Cell Proliferation: Cell Cycle Analysis

Many anticancer agents, particularly those affecting DNA or the mitotic apparatus, exert their effects by causing cells to arrest at specific phases of the cell cycle.^[11] Some indenone derivatives have been shown to induce G2/M phase arrest.^{[1][3]}

Scientific Rationale:

The progression of a cell through the G1, S, G2, and M phases is tightly regulated.^[12] Flow cytometry can be used to analyze the cell cycle distribution of a population by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI).^[13] The amount of PI

fluorescence is directly proportional to the amount of DNA. Therefore, cells in G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n) can be distinguished.

Protocol 3: Propidium Iodide Staining for Cell Cycle Analysis

- Principle: Quantify the DNA content of cells to determine the distribution of the cell population across the different phases of the cell cycle (G1, S, G2/M).[\[11\]](#)[\[14\]](#)
- Materials:
 - Cells treated with the indenone compound for a specified time (e.g., 24 hours).
 - Cold 70% ethanol.
 - PBS.
 - PI staining solution (containing PI and RNase A).
 - Flow cytometer.
- Step-by-Step Methodology:
 - Cell Harvesting: Collect and wash cells as described in Protocol 2.
 - Fixation: Resuspend the cell pellet in 500 μ L of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol drop-wise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight). Fixation permeabilizes the cells to allow PI entry.
 - Washing: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS.
 - Staining: Resuspend the cell pellet in 500 μ L of PI/RNase A staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.
 - Incubation: Incubate for 30 minutes at room temperature in the dark.
 - Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

- Data Analysis & Interpretation:
 - The data is displayed as a histogram of DNA content (PI fluorescence).
 - Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G1, S, and G2/M phases.
 - Compare the cell cycle distribution of treated cells to control cells. A significant accumulation of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest at that checkpoint.[15]

Target-Specific Mechanistic Assays

After establishing a cytotoxic effect and a specific cellular phenotype (e.g., apoptosis, G2/M arrest), the next step is to investigate the direct molecular target. For indenones, tubulin and various kinases are common targets.[16][17]

Protocol 4: In Vitro Tubulin Polymerization Assay (Turbidimetric)

- Principle: Microtubules are formed by the polymerization of tubulin dimers. This process can be monitored in a cell-free system by measuring the increase in light scattering (turbidity) as microtubules form.[18] Inhibitors of tubulin polymerization, like some indenone derivatives, will prevent this increase in turbidity.[16][19]
- Materials:
 - Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.), which includes purified tubulin, GTP, and general tubulin buffer.
 - Indenone compound.
 - Positive control (e.g., Colchicine, Nocodazole).
 - Negative control (e.g., Paclitaxel, a polymerization promoter).
 - Temperature-controlled microplate reader capable of reading absorbance at 340 nm.
- Step-by-Step Methodology:

- Preparation: Reconstitute tubulin and other kit components on ice as per the manufacturer's instructions.
- Reaction Setup: In a pre-chilled 96-well plate on ice, add the tubulin buffer, GTP, and the test indenone compound at various concentrations.
- Initiation: Add the purified tubulin to each well to initiate the reaction.
- Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.[20]
- Data Analysis & Interpretation:
 - Plot absorbance (OD 340 nm) against time for each condition.
 - The vehicle control should show a sigmoidal curve representing microtubule polymerization.
 - A potent inhibitor will suppress the rate and extent of polymerization, resulting in a flattened curve.[18]
 - Calculate the rate of polymerization (V_{max}) and the final polymer mass for each concentration. Determine the IC_{50} value for the inhibition of tubulin polymerization.

Section 2: Anti-inflammatory Activity Assays

Indenone derivatives have also been investigated for their anti-inflammatory properties.[2] A common mechanism for anti-inflammatory drugs is the inhibition of enzymes involved in the arachidonic acid pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Protocol 5: COX-1/COX-2 and 5-LOX Inhibition Assays (Cell-Free)

- Principle: These assays use purified enzymes (recombinant human COX-1, COX-2, or soybean/potato LOX) and their respective substrates (arachidonic acid or linoleic acid) to measure enzyme activity. The activity can be monitored by detecting the production of prostaglandins (for COX) or leukotrienes (for LOX) using methods like ELISA or by measuring oxygen consumption.[21]

- Materials:
 - COX or LOX inhibitor screening assay kits (e.g., from Cayman Chemical). These kits typically provide the enzyme, substrate, and detection reagents.
 - Indenone compound.
 - Positive controls (e.g., Celecoxib for COX-2, Zileuton for 5-LOX).[21]
 - Microplate reader (colorimetric or fluorescent, depending on the kit).
- Step-by-Step Methodology:
 - Follow the specific instructions provided with the commercial assay kit.
 - Generally, the protocol involves incubating the purified enzyme with various concentrations of the indenone compound.
 - The reaction is initiated by adding the substrate (e.g., arachidonic acid).
 - After a set incubation period, the reaction is stopped, and the amount of product formed is quantified using the kit's detection system.
- Data Analysis & Interpretation:
 - Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.
 - Determine the IC_{50} value for the inhibition of each enzyme.
 - For anti-inflammatory potential, a compound that selectively inhibits COX-2 over COX-1 is often desirable to reduce gastrointestinal side effects. The selectivity index (IC_{50} COX-1 / IC_{50} COX-2) can be calculated.

Section 3: Antimicrobial Activity Assays

The indenone scaffold is also a source of compounds with antibacterial and antifungal properties.[2] The standard initial assays are to determine the Minimum Inhibitory

Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol 6: Minimum Inhibitory Concentration (MIC) Assay

- Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[22] The broth microdilution method is a standard, quantitative technique for determining the MIC.
- Materials:
 - Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*).[2]
 - Appropriate broth medium (e.g., Mueller-Hinton Broth).
 - 96-well microtiter plates.
 - Indenone compound.
 - Positive control antibiotic (e.g., Ciprofloxacin).
- Step-by-Step Methodology:
 - Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5×10^5 CFU/mL in the wells.
 - Compound Dilution: Add 50 μ L of broth to all wells of a 96-well plate. Add 50 μ L of the stock indenone compound (at 2x the highest desired final concentration) to the first well. Perform a two-fold serial dilution across the plate by transferring 50 μ L from one well to the next.
 - Inoculation: Add 50 μ L of the diluted bacterial inoculum to each well.
 - Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
 - Incubation: Incubate the plate at 37°C for 18-24 hours.

- Data Analysis & Interpretation:
 - The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[22]

Protocol 7: Minimum Bactericidal Concentration (MBC) Assay

- Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[23] This assay is a follow-up to the MIC test.
- Step-by-Step Methodology:
 - From the wells of the completed MIC assay that show no visible growth (the MIC well and wells with higher concentrations), take a 10 μ L aliquot.
 - Spot-plate the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
 - Incubate the agar plate at 37°C for 24 hours.
- Data Analysis & Interpretation:
 - The MBC is the lowest concentration from the MIC plate that results in no bacterial growth (or a \geq 99.9% reduction in CFU) on the agar plate.[24] A compound is considered bactericidal if the MBC is no more than four times the MIC.

Conclusion

The indenone scaffold holds significant promise for the development of new therapeutic agents. The in vitro assays detailed in these application notes provide a robust, tiered framework for the systematic evaluation of novel indenone compounds. By progressing from broad cytotoxicity screening to specific mechanistic and target-based assays, researchers can efficiently identify promising candidates, elucidate their modes of action, and build a strong data package to support further preclinical and clinical development. The key to success lies not just in performing the assays, but in understanding the principles behind them to make informed interpretations and guide the next steps in the drug discovery pipeline.

References

- National Center for Biotechnology Information. (2022).
- American Association for Science and Technology. (2015). Synthesis, Characterization and Study of in vitro and in silico Anticancer Activity of (e)-2-Arylidene-1-Indanones. AASCIT.
- ResearchGate. (2025). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative.
- Abcam. WST-1 Assay: principles, protocol & best practices for cell viability. Abcam.
- Haydarpasa Numune Training and Research Hospital. (2021). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. JournalAgent.
- National Center for Biotechnology Information. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. PMC.
- ResearchGate. (2021). In-Vitro Anticancer and Antibacterial Activities of Brominated Indeno[1,2-b]quinoline Amines Supported with Molecular Docking and MCDM.
- Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.
- MDPI. (2023).
- National Center for Biotechnology Information. Discovery of novel tubulin CBSI (R)
- National Institutes of Health. (2024).
- National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- PubMed. Analysis of Cell Cycle by Flow Cytometry. PubMed.
- National Center for Biotechnology Information. (2023).
- ResearchGate. Cell cycle analysis by flow-cytometry. (A) Analysis of the cell cycle....
- ResearchGate. Direct effects of compounds 1 and 3 on tubulin polymerization.....
- Oxford Academic. (2001). Indanocine, a Microtubule-Binding Indanone and a Selective Inducer of Apoptosis in Multidrug-Resistant Cancer Cells. JNCI.
- PubMed. (2020). FCX-146, a potent allosteric inhibitor of Akt kinase in cancer cells: Lead optimization of the second-generation arylidene indanone scaffold. PubMed.
- The Journal of Contemporary Dental Practice. (2013). In vitro Evaluation of the Minimum Bactericidal Concentrations of Different Root-End Filling Materials. The Journal of Contemporary Dental Practice.
- National Center for Biotechnology Information. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
- Auctores Publishing. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Auctores Journals.
- MDPI. (2023). Basic Methods of Cell Cycle Analysis. MDPI.
- Microbe Investigations. (2024). Antimicrobial Tests for Drug Developers: ZOI, MIC, and MBC.
- Sartorius. Incucyte® Apoptosis Assays for Live-Cell Analysis. Sartorius.

- Research Journal of Pharmacy and Technology. (2018). In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. Research Journal of Pharmacy and Technology.
- National Institutes of Health. Analysis of cell cycle by flow cytometry. PubMed.
- ResearchGate. (2025). Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial $\Delta\Psi_m$.

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Sources

1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [[beilstein-journals.org](https://www.beilstein-journals.org)]
3. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
4. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
5. [jagjournalagent.com](https://www.jagjournalagent.com) [[jagjournalagent.com](https://www.jagjournalagent.com)]
6. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
7. [article.aascit.org](https://www.article.aascit.org) [[article.aascit.org](https://www.article.aascit.org)]
8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
9. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [[sartorius.com](https://www.sartorius.com)]
10. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
11. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
12. Basic Methods of Cell Cycle Analysis | MDPI [[mdpi.com](https://www.mdpi.com)]
13. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
14. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [[auctoresonline.org](https://www.auctoresonline.org)]

- [15. researchgate.net \[researchgate.net\]](#)
- [16. Discovery of novel tubulin CBSI \(R\)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [17. FCX-146, a potent allosteric inhibitor of Akt kinase in cancer cells: Lead optimization of the second-generation arylidene indanone scaffold - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [18. Synthesis and bioactive evaluation of N-\(\(1-methyl-1H-indol-3-yl\)methyl\)-N-\(3,4,5-trimethoxyphenyl\)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [19. academic.oup.com \[academic.oup.com\]](#)
- [20. researchgate.net \[researchgate.net\]](#)
- [21. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [22. Antibiotic susceptibility testing using minimum inhibitory concentration \(MIC\) assays - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [23. thejcdp.com \[thejcdp.com\]](#)
- [24. microbe-investigations.com \[microbe-investigations.com\]](#)
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